molecular formula C7H5IN2S B138183 5-Iodo-1H-benzo[d]imidazole-2(3H)-thione CAS No. 126174-81-0

5-Iodo-1H-benzo[d]imidazole-2(3H)-thione

Cat. No. B138183
M. Wt: 276.1 g/mol
InChI Key: RXNKOALQKCIADI-UHFFFAOYSA-N
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Description

5-Iodo-1H-benzo[d]imidazole-2(3H)-thione is a chemical compound that belongs to the class of benzoimidazole-2-thiones. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The benzoimidazole moiety is a significant structural component in many biologically active molecules, and the introduction of a thione group at the 2-position can further enhance the chemical reactivity and biological activity of these compounds .

Synthesis Analysis

The synthesis of 5-Iodo-1H-benzo[d]imidazole-2(3H)-thione and related derivatives typically involves the formation of C-S, C-N, and C-C bonds through cross-coupling reactions. Transition metals such as copper (Cu) and palladium (Pd) are often used as catalysts in these reactions. For instance, the preparation of N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives, which are structurally related to 5-Iodo-1H-benzo[d]imidazole-2(3H)-thione, has been achieved using

Scientific Research Applications

Quantum Mechanical and Spectroscopic Studies

The compound has been subject to quantum mechanical and spectroscopic analyses, including FT-IR, FT-Raman, NMR, and UV-Vis studies. These investigations provide insights into its molecular structure and thermodynamic characteristics, contributing to a deeper understanding of its chemical behavior and potential applications (Pandey, Muthu, & Gowda, 2017).

Role in Copper(I) Halide Complexes

5-Iodo-1H-benzo[d]imidazole-2(3H)-thione has been utilized in the formation of copper(I) halide complexes, demonstrating its relevance in inorganic chemistry and materials science. The structures of these complexes have been characterized using IR, UV/Vis, and NMR spectroscopy (Aslanidis et al., 2002).

Corrosion Inhibition Properties

This compound has shown potential in the field of corrosion inhibition. Studies on derivatives of 5-Iodo-1H-benzo[d]imidazole-2(3H)-thione have assessed their ability to inhibit corrosion on mild steel surfaces in acidic environments, highlighting its practical applications in materials protection and industrial maintenance (Ammal, Prajila, & Joseph, 2018).

Synthetic Pathways and Derivatives

Research has focused on synthesizing derivatives of this compound through various chemical reactions. These studies not only explore the chemical versatility of 5-Iodo-1H-benzo[d]imidazole-2(3H)-thione but also its potential to form novel compounds with diverse applications (Shaker et al., 2017).

Reactivity and Mannich Reaction

The compound's reactivity has been examined in the context of Mannich reactions, providing valuable information about its chemical properties and potential applications in organic synthesis (Hamama, 2000).

Applications in Energetic Materials

5-Iodo-1H-benzo[d]imidazole-2(3H)-thione has also been studied in the context of energetic materials, showcasing its potential in this niche but important area of material science (Ma, Liu, & Yao, 2014).

Potential in Coordination Polymers

Its application extends to the assembly of coordination polymers, demonstrating its versatility and importance in the field of crystallography and material design (Zang et al., 2011).

Future Directions

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

5-iodo-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNKOALQKCIADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561703
Record name 5-Iodo-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1H-benzo[d]imidazole-2(3H)-thione

CAS RN

126174-81-0
Record name 5-Iodo-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Zhu, Z An, X Sun, Z Wu, X Chen, P Chen - Dyes and Pigments, 2015 - Elsevier
One simple-structure dye and two bulky dyes have been designed for exploring a new co-sensitization system utilizing synergy between simple-structure and bulky organic dyes. This …
Number of citations: 22 www.sciencedirect.com

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